(Rac)-CP-609754

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H22ClN3O2 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

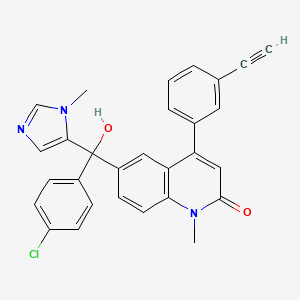

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |

InChI |

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3 |

InChI Key |

JAHDAIPFBPPQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-CP-609754: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-CP-609754, the racemic form of CP-609754 (also known as LNK-754), is a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily of small GTPases.[3] By inhibiting the farnesylation of Ras proteins, CP-609754 disrupts their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation and survival.[3][4] This mechanism underlies its investigation as a potential therapeutic agent in oncology and neurodegenerative diseases. This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative pharmacological data, and the methodologies of key experimental assays.

Core Mechanism of Action: Inhibition of Farnesyltransferase

The primary molecular target of CP-609754 is farnesyltransferase, a cellular enzyme responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins. This farnesylation is a critical step for the proper subcellular localization and function of many proteins, including the Ras family (H-Ras, K-Ras, N-Ras).

Kinetic studies have revealed that CP-609754 is a reversible inhibitor with a slow on/off rate. It exhibits competitive inhibition with respect to the prenyl acceptor protein (e.g., H-Ras) and noncompetitive inhibition with respect to the prenyl donor, farnesyl pyrophosphate. This suggests that CP-609754 binds to the farnesyltransferase-FPP complex and competes with the Ras protein for binding.

Impact on Ras Signaling

The Ras proteins are central regulators of cellular growth, differentiation, and survival. Their function is contingent on their localization to the inner surface of the plasma membrane, which is facilitated by farnesylation. Once at the membrane, Ras cycles between an inactive GDP-bound state and an active GTP-bound state, transducing signals from upstream receptors to downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

By inhibiting farnesyltransferase, CP-609754 prevents the farnesylation of Ras proteins, leading to their mislocalization in the cytoplasm and a subsequent blockage of downstream signaling. However, it is important to note that K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) in the presence of farnesyltransferase inhibitors, which can serve as a bypass mechanism. H-Ras, on the other hand, is solely dependent on farnesylation.

Quantitative Pharmacological Data

The inhibitory activity of CP-609754 has been quantified in various in vitro and in vivo models.

| Parameter | Substrate/Model | Value | Reference(s) |

| IC50 | Recombinant Human H-Ras Farnesylation | 0.57 ng/mL | |

| IC50 | Recombinant Human K-Ras Farnesylation | 46 ng/mL | |

| IC50 | Farnesylation of mutant H-Ras in 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL | |

| ED50 | Tumor growth inhibition in 3T3 H-ras (61L) tumors in vivo (oral dosing) | 28 mg/kg | |

| Pharmacodynamic Target | Predicted plasma concentration for >50% tumor growth inhibition in mice | >118 ng/mL | |

| Clinical Pharmacodynamics | Predicted dose for 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (2 hours post-dose) | 400 mg twice daily |

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of farnesyltransferase inhibitors like CP-609754. Commercial kits are available for this assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Fluorescently labeled peptide substrate containing a CaaX motif (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a microplate, add the recombinant farnesyltransferase to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescently labeled peptide substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the fluorescence intensity in each well using a microplate reader. The farnesylation of the peptide substrate alters its fluorescent properties.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Ras Farnesylation Assay using Radiolabeling

This method is used to assess the ability of a compound to inhibit the farnesylation of Ras proteins within intact cells.

Objective: To determine the effect of a test compound on the incorporation of a farnesyl group into Ras proteins in a cellular context.

Materials:

-

Cell line expressing the Ras protein of interest (e.g., 3T3 H-ras (61L)-transfected cells)

-

Cell culture medium and supplements

-

[³⁵S]methionine or a radiolabeled prenyl precursor (e.g., [³H]farnesyl pyrophosphate)

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies specific for the Ras protein of interest

-

Protein A/G-agarose beads for immunoprecipitation

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.

-

Metabolically label the cells by incubating them in a medium containing [³⁵S]methionine (to label newly synthesized proteins) or a radiolabeled prenyl precursor.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Immunoprecipitate the Ras protein from the cell lysates using a specific antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates to remove non-specifically bound proteins.

-

Elute the proteins from the beads and separate them by SDS-PAGE. Farnesylated proteins migrate faster on SDS-PAGE than their non-farnesylated counterparts.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled Ras protein.

-

A decrease in the radiolabeled, faster-migrating band in the presence of the test compound indicates inhibition of farnesylation.

Mandatory Visualizations

Caption: Inhibition of the Ras signaling pathway by this compound.

References

(Rac)-CP-609754 and Farnesyltransferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) has emerged as a critical target in therapeutic development, particularly in oncology. This enzyme catalyzes the addition of a farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX box of various cellular proteins. This post-translational modification, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making the inhibition of FTase a compelling strategy to disrupt oncogenic pathways.

(Rac)-CP-609754 is a potent, reversible inhibitor of farnesyltransferase. This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the farnesylation of proteins, a crucial post-translational modification for their biological activity. The primary target of this inhibition is the Ras protein, a key component in signal transduction pathways that regulate cell growth, differentiation, and survival.

Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, leading to a constitutively active state that drives uncontrolled cell proliferation. For Ras to become biologically active, it must be anchored to the inner surface of the plasma membrane. This localization is critically dependent on the attachment of a farnesyl lipid group, a reaction catalyzed by farnesyltransferase (FTase).

By inhibiting FTase, this compound prevents the farnesylation of Ras. This disruption prevents Ras from maturing into its biologically active form and attaching to the plasma membrane, thereby blocking its downstream signaling cascades, including the Raf-MEK-ERK pathway. This ultimately leads to a reduction in proliferative signals and can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that CP-609,754 is a reversible inhibitor of farnesyltransferase.

Quantitative Data

The inhibitory potency of CP-609754 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data related to its farnesyltransferase inhibition.

In Vitro Inhibitory Activity

| Target | Assay Type | Parameter | Value | Reference |

| Recombinant Human H-Ras | Farnesylation Inhibition | IC50 | 0.57 ng/mL | [1][2] |

| Recombinant Human K-Ras | Farnesylation Inhibition | IC50 | 46 ng/mL | [1][2] |

In Vivo Efficacy (Murine Model)

| Tumor Model | Dosing Regimen | Parameter | Value | Reference |

| 3T3 H-ras (61L) Tumors | Twice daily oral dosing | Dose for tumor regression | 100 mg/kg | [3] |

| 3T3 H-ras (61L) Tumors | Twice daily oral dosing | ED50 for tumor growth inhibition | 28 mg/kg | |

| 3T3 H-ras (61L) Tumors | Continuous i.p. infusion | Plasma concentration for >50% tumor growth inhibition | >118 ng/mL |

Clinical Pharmacodynamics (Phase I Trial)

| Patient Population | Dose of CP-609,754 | Measurement | Result | Reference |

| Advanced Malignant Tumors | 400 mg twice per day | Maximal inhibition of peripheral blood mononuclear cell (PBMC) farnesyltransferase activity | 95% (predicted average at 2 hours post-dose) | |

| Advanced Malignant Tumors | ≥160 mg (once or twice daily) | Inhibition of PBMC farnesyltransferase activity | >70% (at 2 hours post-dose) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for key experiments used to characterize farnesyltransferase inhibitors like this compound.

In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay is a common method for quantifying the in vitro potency of FTase inhibitors.

Principle: The Scintillation Proximity Assay (SPA) is a homogeneous radioassay format where a radiolabeled ligand binding to a scintillant-impregnated bead generates a light signal. In the context of FTase, a biotinylated Ras protein substrate is captured by streptavidin-coated SPA beads. The enzymatic transfer of [3H]-farnesyl pyrophosphate ([3H]FPP) to the Ras protein brings the tritium radiolabel into close proximity with the bead, resulting in a detectable light signal. An inhibitor will reduce the enzymatic activity, leading to a decrease in the signal.

Materials:

-

Recombinant farnesyltransferase

-

Recombinant biotinylated H-Ras protein

-

[3H]-farnesyl pyrophosphate ([3H]FPP)

-

This compound or other test inhibitors

-

Streptavidin-coated SPA beads

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM ZnCl2, 1 mM DTT

-

Stop Reagent: 0.2% (w/v) SDS in 50 mM EDTA

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microplate, combine the assay buffer, recombinant farnesyltransferase, and biotinylated H-Ras protein.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding [3H]FPP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding the stop reagent.

-

SPA Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubation with Beads: Incubate the plate for a sufficient time (e.g., 30 minutes) to allow the biotinylated Ras to bind to the SPA beads.

-

Signal Detection: Measure the light output from each well using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Farnesylation Assay ([35S]Methionine Labeling and Immunoprecipitation)

This cell-based assay assesses the ability of an inhibitor to block protein farnesylation within intact cells.

Principle: Cells are metabolically labeled with [35S]methionine, which is incorporated into newly synthesized proteins, including Ras. Farnesylated and unfarnesylated forms of Ras can be separated by SDS-PAGE due to a slight difference in their electrophoretic mobility. Immunoprecipitation is used to isolate Ras from the total cell lysate. A successful inhibitor will lead to an accumulation of the slower-migrating, unfarnesylated form of Ras.

Materials:

-

Cell line expressing the target Ras protein (e.g., 3T3 cells transfected with H-Ras)

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

[35S]methionine

-

This compound or other test inhibitors

-

Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors

-

Anti-Ras antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Culture: Plate the cells and allow them to adhere and grow to a suitable confluency.

-

Methionine Starvation: Replace the complete medium with methionine-free medium and incubate for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.

-

Metabolic Labeling and Inhibition: Add [35S]methionine and varying concentrations of this compound or a vehicle control to the cells. Incubate for several hours (e.g., 4-6 hours) to allow for protein synthesis and labeling.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-Ras antibody overnight at 4°C.

-

Add fresh protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

-

Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled Ras proteins. The farnesylated form will migrate slightly faster than the unfarnesylated form.

-

Analysis: Quantify the band intensities for the farnesylated and unfarnesylated forms of Ras to determine the extent of inhibition at different inhibitor concentrations.

Pharmacodynamic Assay for Farnesyltransferase Activity in PBMCs

This assay is used in clinical settings to measure the biological effect of an FTase inhibitor in patients.

Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. The farnesyltransferase activity in the PBMC lysate is then measured using an in vitro assay, typically a scintillation proximity assay as described above. By comparing the FTase activity in PBMCs collected at different time points before and after drug administration, the extent and duration of target engagement can be determined.

Materials:

-

Whole blood samples from patients

-

Ficoll-Paque or similar density gradient medium for PBMC isolation

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer for PBMCs

-

Reagents for the in vitro farnesyltransferase assay (as described in the first protocol)

Procedure:

-

PBMC Isolation:

-

Dilute the whole blood sample with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at a low speed without the brake to separate the blood components.

-

Carefully collect the PBMC layer (the "buffy coat").

-

Wash the isolated PBMCs with PBS to remove platelets and Ficoll-Paque.

-

-

Cell Lysis: Lyse the washed PBMCs to release the intracellular contents, including farnesyltransferase.

-

Protein Quantification: Determine the total protein concentration in the PBMC lysate to normalize the FTase activity.

-

Farnesyltransferase Activity Measurement: Perform an in vitro FTase assay (e.g., SPA) on the PBMC lysates to quantify the enzyme activity.

-

Data Analysis: Compare the FTase activity in post-dose samples to the pre-dose baseline to calculate the percent inhibition of the enzyme in the patient's cells.

Visualizations

Signaling Pathway

Caption: Farnesyltransferase and the Ras Signaling Pathway.

Experimental Workflow

Caption: Workflow for Farnesyltransferase Inhibitor Discovery.

Logical Relationship

Caption: Mechanism of Action of this compound.

References

A Technical Guide to the Discovery and Synthesis of (Rac)-CP-609754: A Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological activity of (Rac)-CP-609754, a potent, reversible inhibitor of farnesyltransferase (FTase). Initially developed as a potential anti-cancer agent, its mechanism of action targets the post-translational modification of key signaling proteins, most notably those in the Ras superfamily. This document provides a consolidated overview of its quantitative biological data, detailed representative experimental protocols for its evaluation, and a visualization of its place within the Ras signaling pathway.

Discovery and Rationale

This compound, also known as LNK-754 and OSI-754, is a quinolinone derivative developed by Pfizer.[1] Its design was predicated on the inhibition of farnesyltransferase, an enzyme crucial for the function of the Ras family of small GTPases. Ras proteins are central components of signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations that lock Ras in a permanently active state are common in many human cancers, making the enzymes that process Ras, such as FTase, attractive therapeutic targets.

The primary function of FTase is to catalyze the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue near the C-terminus of Ras and other proteins.[2] This process, known as farnesylation, is essential for anchoring these proteins to the inner surface of the cell membrane, a prerequisite for their signaling activity. By inhibiting FTase, compounds like CP-609754 prevent Ras localization and subsequent activation of downstream pro-proliferative pathways.

Synthesis

The synthesis of this compound involves the construction of a substituted quinolinone core followed by the key coupling of an imidazolyl-carbinol side chain. The general synthetic strategy is outlined in Pfizer's patent WO1997021701A1, which covers a series of (imidazol-5-yl)methyl-2-quinolinone derivatives. While the exact, step-by-step synthesis of CP-609754 is not explicitly detailed as a single example, the following protocol is a representative pathway based on the procedures described in the patent for analogous structures.

Representative Synthesis of the Quinolinone Core

The synthesis begins with the formation of a 6-formyl-4-aryl-1-methyl-2(1H)-quinolinone intermediate. This is typically achieved through a multi-step process starting from a substituted aniline.

Formation of the Imidazolyl-Carbinol Side Chain and Final Coupling

The final key step involves the reaction of the 6-formyl quinolinone intermediate with a metallated 1-methylimidazole, followed by reaction with a chlorophenyl Grignard reagent or similar organometallic species.

Synthesis Workflow Diagram

Caption: Representative synthesis workflow for this compound.

Biological Activity

CP-609754 is a potent and reversible inhibitor of farnesyltransferase.[2][3] Kinetic studies have shown that it is competitive with respect to the protein substrate (e.g., H-Ras) and noncompetitive with respect to the farnesyl pyrophosphate donor. This suggests that the inhibitor binds to the FTase-FPP complex and competes with Ras for the binding site.

Quantitative Biological Data

The following tables summarize the key quantitative metrics for the biological activity of CP-609754.

Table 1: In Vitro Enzyme and Cell-Based Inhibition

| Parameter | Target/System | Value | Reference |

|---|---|---|---|

| IC50 | Recombinant Human FTase (H-Ras) | 0.57 ng/mL | [2] |

| IC50 | Recombinant Human FTase (K-Ras) | 46 ng/mL |

| IC50 | H-Ras Farnesylation (3T3 cells) | 1.72 ng/mL | |

Table 2: In Vivo Antitumor Activity (3T3 H-ras (61L) Tumor Model)

| Parameter | Dosing Schedule | Value | Reference |

|---|---|---|---|

| ED50 | Twice Daily (Oral) | 28 mg/kg | |

| Regression Dose | Twice Daily (Oral) | 100 mg/kg |

| Target Plasma Conc. | Continuous i.p. Infusion | >118 ng/mL | |

Table 3: Phase I Clinical Trial Pharmacokinetics

| Parameter | Value | Reference |

|---|---|---|

| Oral Absorption | Rapid | |

| Tmax | 1 - 4 hours | |

| Half-life (t1/2) | ~3 hours |

| Recommended Phase II Dose | ≥640 mg twice daily | |

Key Signaling Pathway

CP-609754 exerts its effect by disrupting the Ras signaling cascade. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of Ras signaling by this compound.

Experimental Protocols

The following are representative protocols for evaluating the activity of farnesyltransferase inhibitors like this compound.

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol is based on the principles used in commercially available FTase inhibitor screening kits. It measures the transfer of a farnesyl group to a fluorescently-labeled peptide substrate.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), lithium salt

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution in DMSO

-

Black, flat-bottom 384-well microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

Reaction Mixture: In each well of the 384-well plate, add:

-

5 µL of test compound dilution or vehicle control (Assay Buffer with DMSO).

-

10 µL of FTase enzyme solution (e.g., 10 ng/µL in Assay Buffer).

-

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing FPP (final concentration 1 µM) and Dansyl-GCVLS (final concentration 2 µM) in Assay Buffer. Add 10 µL of this substrate mix to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Farnesylation Inhibition Assay (Western Blot for H-Ras Processing)

This protocol assesses the ability of an inhibitor to block the farnesylation of H-Ras in cultured cells, which can be observed as a shift in its electrophoretic mobility.

Materials:

-

3T3 cells transfected with H-ras (61L)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution in DMSO

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-15% gradient) and electrophoresis equipment

-

Western blot transfer system

-

PVDF membrane

-

Primary antibody: Anti-H-Ras (recognizes both farnesylated and unfarnesylated forms)

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed H-ras transfected 3T3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 ng/mL to 100 ng/mL) for 24-48 hours. Include a vehicle (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Unfarnesylated H-Ras migrates more slowly than the farnesylated, processed form.

-

Western Blot: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-H-Ras antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the bands using a chemiluminescence imaging system.

-

Analysis: Observe the dose-dependent appearance of a higher molecular weight band (unfarnesylated H-Ras) and the corresponding decrease of the lower molecular weight band (farnesylated H-Ras).

Conclusion

This compound is a well-characterized, potent inhibitor of farnesyltransferase with demonstrated activity in both in vitro and in vivo models. Its development provided a valuable chemical tool for probing the Ras signaling pathway and established a foundation for the clinical investigation of FTase inhibitors. This guide provides a comprehensive, albeit not exhaustive, summary of its synthesis, mechanism, and key biological data, serving as a technical resource for professionals in the field of drug discovery and development.

References

- 1. AU2002243097A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. WO2012119978A1 - Quinolinone derivatives - Google Patents [patents.google.com]

- 3. WO1997021701A1 - Farnesyl protein transferase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives - Google Patents [patents.google.com]

(Rac)-CP-609754: A Farnesyltransferase Inhibitor Targeting the Ras Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-CP-609754, a potent farnesyltransferase inhibitor, and its role in the modulation of the Ras signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Ras-driven malignancies.

Introduction to Ras and Farnesyltransferase

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins and aberrant downstream signaling. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, with farnesylation being a crucial initial step. This process, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein. This modification increases the hydrophobicity of Ras, facilitating its localization to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream effectors.

This compound: A Farnesyltransferase Inhibitor

This compound is the racemic mixture of CP-609754, a quinolinone derivative that acts as a potent and reversible inhibitor of farnesyltransferase.[1][2] Its mechanism of action involves competing with the prenyl acceptor, the Ras protein, for binding to the farnesyltransferase-farnesyl pyrophosphate complex.[3][4] By preventing the farnesylation of Ras, CP-609754 effectively blocks its membrane association and subsequent activation of downstream signaling cascades, thereby presenting a therapeutic strategy for cancers harboring Ras mutations.

Quantitative Data on the Activity of CP-609754

The inhibitory potency of CP-609754 has been quantified in various preclinical studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of CP-609754 against Farnesyltransferase

| Target | Assay System | IC50 | Reference |

| Recombinant Human H-Ras Farnesylation | Enzyme Assay | 0.57 ng/mL | [3] |

| Recombinant Human K-Ras Farnesylation | Enzyme Assay | 46 ng/mL | |

| Mutant H-Ras Farnesylation | 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL |

Table 2: In Vivo Antitumor Activity of CP-609754

| Tumor Model | Dosing Regimen | Efficacy Metric | Value | Reference |

| 3T3 H-ras (61L) tumors in mice | Twice daily oral dosing | ED50 (Tumor growth inhibition) | 28 mg/kg | |

| 3T3 H-ras (61L) tumors in mice | Continuous i.p. infusion | Plasma concentration for >50% tumor growth inhibition | >118 ng/mL |

Table 3: Clinical Pharmacodynamic Data of CP-609754

| Parameter | Patient Population | Dose | Effect | Reference |

| Peripheral Blood Mononuclear Cell Farnesyltransferase Activity | Advanced malignant tumors | 400 mg twice per day | 95% maximal inhibition 2 hours post-dose |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the activity of CP-609754.

Farnesyltransferase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-609754 against the farnesylation of recombinant Ras proteins.

Methodology:

-

Recombinant human farnesyltransferase, recombinant human H-Ras or K-Ras, and [³H]farnesyl pyrophosphate are combined in a reaction buffer.

-

Varying concentrations of CP-609754 are added to the reaction mixture.

-

The reaction is incubated to allow for the enzymatic transfer of the radiolabeled farnesyl group to the Ras protein.

-

The reaction is stopped, and the proteins are precipitated.

-

The amount of radioactivity incorporated into the Ras protein is quantified using scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Farnesylation Inhibition Assay

Objective: To assess the ability of CP-609754 to inhibit the farnesylation of Ras in a cellular context.

Methodology:

-

3T3 cells transfected with a mutant H-Ras (61L) construct are cultured.

-

The cells are incubated with [³⁵S]methionine to radiolabel newly synthesized proteins, including H-Ras.

-

The cells are treated with varying concentrations of CP-609754.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The gel is subjected to autoradiography to visualize the radiolabeled proteins.

-

The farnesylated (processed) and unfarnesylated (unprocessed) forms of H-Ras can be distinguished by their different migration patterns on the gel.

-

The inhibition of farnesylation is quantified by measuring the decrease in the processed form of H-Ras.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of CP-609754 in a xenograft mouse model.

Methodology:

-

Immunocompromised mice are subcutaneously injected with 3T3 cells expressing mutant H-Ras (61L) to establish tumors.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives CP-609754 orally twice daily at various doses. The control group receives a vehicle.

-

Tumor volume is measured regularly throughout the study.

-

The effective dose causing 50% tumor growth inhibition (ED50) is determined.

Visualizing the Role of this compound in the Ras Signaling Pathway

The following diagrams illustrate the mechanism of action of this compound and its impact on the Ras signaling pathway.

Caption: Mechanism of Action of this compound in the Ras Signaling Pathway.

Crosstalk between cAMP and Ras Signaling Pathways

While this compound directly targets farnesyltransferase, it is important for researchers to be aware of other regulatory mechanisms of the Ras pathway. One such mechanism involves the crosstalk with the cyclic AMP (cAMP) signaling pathway. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs).

Studies have shown that the cAMP pathway can influence Ras signaling in a context-dependent manner. In some cell types, elevated cAMP levels and subsequent activation of Protein Kinase A (PKA) can inhibit the Raf-1/ERK signaling cascade downstream of Ras. Conversely, in other contexts, cAMP has been shown to activate Ras, and this activation can be independent of PKA. This intricate interplay highlights the complexity of Ras regulation and suggests that targeting different nodes of these interconnected pathways could be a valuable therapeutic strategy.

References

(Rac)-CP-609754 in Alzheimer's Disease Models: A Technical Guide to a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754, the racemic form of CP-609754 (also known as LNK-754), has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Contrary to initial assumptions that might link it to gamma-secretase modulation, the primary mechanism of action for this compound is the inhibition of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, including those involved in intracellular trafficking and signaling pathways implicated in AD pathogenesis. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and proposed mechanism of action for this compound in Alzheimer's disease models.

Core Mechanism of Action: Farnesyltransferase Inhibition

Farnesyltransferase is a key enzyme in the prenylation pathway, attaching a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is critical for the proper localization and function of these proteins. In the context of Alzheimer's disease, the inhibition of FTase by compounds like LNK-754 has been shown to have several downstream effects that mitigate AD pathology.[1][2] The proposed mechanism involves the modulation of endolysosomal trafficking. By inhibiting the farnesylation of key regulatory proteins, LNK-754 promotes the proper maturation and axonal transport of late endosomes and lysosomes.[1][2] This enhancement of the endolysosomal pathway is thought to reduce the accumulation of β-site amyloid precursor protein cleaving enzyme (BACE1) in dystrophic neurites.[1] As BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its reduction leads to decreased Aβ deposition.

Signaling Pathway of Farnesyltransferase Inhibition in AD

Caption: Mechanism of this compound in Alzheimer's Disease Models.

Preclinical Data in Alzheimer's Disease Models

The effects of LNK-754, the active component of this compound, have been evaluated in transgenic mouse models of Alzheimer's disease, primarily the 5XFAD and hAPP/PS1 models.

Effects on Amyloid Pathology

Chronic treatment with LNK-754 has been shown to reduce the amyloid plaque burden in the brains of 5XFAD mice. This effect is consistent with the proposed mechanism of enhanced endolysosomal function leading to reduced BACE1 accumulation and subsequent Aβ generation.

Table 1: Effects of LNK-754 on Amyloid Pathology in 5XFAD Mice

| Parameter | Treatment Group | Brain Region | Outcome | Reference |

| Aβ42 Covered Area | LNK-754 (chronic) | Cortex | Significant decrease compared to vehicle | |

| Aβ42 Covered Area | LNK-754 (chronic) | Hippocampus | Trend towards a decrease compared to vehicle; significant decrease compared to lonafarnib | |

| Plaque Size | LNK-754 (chronic) | Hippocampus | Significant decrease compared to vehicle | |

| Dystrophic Neurite Size | LNK-754 (acute) | Not specified | Significant decrease |

Effects on Tau Pathology

In addition to its effects on amyloid pathology, chronic administration of LNK-754 has been observed to reduce the hyperphosphorylation of tau in 5XFAD mice. The precise mechanism linking farnesyltransferase inhibition to reduced tau pathology is still under investigation but may involve the modulation of signaling pathways that regulate tau kinases and phosphatases.

Table 2: Effects of LNK-754 on Tau Pathology in 5XFAD Mice

| Parameter | Treatment Group | Brain Region | Outcome | Reference |

| Phospho-tau (Ser404) | LNK-754 (chronic) | Whole Brain Homogenate | Significant decrease in female mice |

Effects on Cognitive Function

Acute treatment with LNK-754 has been demonstrated to improve learning and memory deficits in the hAPP/PS1 mouse model of Alzheimer's disease. This suggests that even short-term intervention with a farnesyltransferase inhibitor can have beneficial effects on cognitive function.

Table 3: Effects of LNK-754 on Cognitive Performance in hAPP/PS1 Mice

| Behavioral Test | Treatment Group | Outcome | Reference |

| Morris Water Maze | LNK-754 (acute) | Improvement in memory and learning deficits |

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies of LNK-754.

Animal Models

-

5XFAD Mice: These mice overexpress five familial Alzheimer's disease mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early-onset amyloid pathology.

-

hAPP/PS1 Mice: This double transgenic model also expresses mutant human APP and PSEN1, resulting in the progressive accumulation of Aβ in the brain and associated cognitive deficits.

Drug Administration

-

Chronic Treatment (5XFAD mice): LNK-754 was administered to 2-month-old 5XFAD mice for 3 months. The specific dosage and route of administration (e.g., oral gavage, intraperitoneal injection) would be as detailed in the primary study.

-

Acute Treatment (5XFAD mice): 5-month-old 5XFAD mice were treated with LNK-754 daily for 3 weeks.

-

Acute Treatment (hAPP/PS1 mice): 6-month-old female hAPP/PS1 mice were treated with LNK-754 (0.9 mg/kg/day) via oral gavage for 12 consecutive days.

Outcome Measures

-

Amyloid Plaque Burden: Brain tissue was collected, sectioned, and immunostained with antibodies specific for Aβ42. The plaque load and size were quantified using confocal microscopy and image analysis software.

-

Tau Hyperphosphorylation: Brain homogenates were analyzed by Western blotting using antibodies that detect total tau and specific phosphorylated tau epitopes (e.g., Ser404).

-

Cognitive Performance: The Morris water maze test was used to assess spatial learning and memory. Parameters such as escape latency and time spent in the target quadrant were measured.

-

Analysis of Dystrophic Neurites: Live brain slices were stained with LysoTracker-Green to visualize acidified late endosomes and lysosomes within dystrophic neurites surrounding amyloid plaques.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound, through its active component LNK-754, demonstrates promise as a disease-modifying agent for Alzheimer's disease by targeting farnesyltransferase. The preclinical evidence in relevant mouse models indicates that this compound can mitigate key pathological hallmarks of AD, including amyloid plaque deposition and tau hyperphosphorylation, and improve cognitive function. The mechanism of action, centered on the enhancement of endolysosomal function, presents a novel therapeutic strategy. Further research is warranted to fully elucidate the quantitative effects and long-term safety of this compound and to explore its potential for clinical development.

References

(Rac)-CP-609754: A Technical Guide for Researchers

(Rac)-CP-609754 is a potent, cell-permeable, racemic small molecule inhibitor of farnesyltransferase (FTase).[1][2] As a member of the quinolinone class of compounds, it has been investigated for its potential therapeutic applications in oncology and neurodegenerative diseases, such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Core Properties and Structure

This compound, also known by the synonyms (Rac)-LNK-754 and (Rac)-OSI-754, is the racemic mixture of CP-609754. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₉H₂₂ClN₃O₂ | |

| Molecular Weight | 479.96 g/mol | |

| CAS Number | 439153-64-7 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Chemical Structure:

The chemical structure of the active R-enantiomer of this compound is 6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

This compound exerts its biological effects through the specific inhibition of farnesyltransferase, a key enzyme in the post-translational modification of a variety of cellular proteins. Farnesylation involves the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" motif of the target protein. This modification is crucial for the proper subcellular localization and function of these proteins.

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). These proteins are essential transducers of signals from cell surface receptors to intracellular signaling pathways that control cell proliferation, differentiation, and survival. The farnesylation of Ras is a prerequisite for its anchoring to the inner leaflet of the plasma membrane, where it becomes activated.

This compound acts as a competitive inhibitor with respect to the protein substrate (e.g., Ras) and a non-competitive inhibitor with respect to farnesyl pyrophosphate. By binding to the farnesyltransferase-FPP complex, it prevents the subsequent binding and farnesylation of Ras.

The inhibition of Ras farnesylation disrupts its membrane association, thereby blocking its activation and the downstream signaling cascade, most notably the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in human cancers due to mutations in Ras or upstream/downstream components.

References

(Rac)-CP-609754: A Technical Guide on its Impact on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-609754, the racemic mixture of the potent farnesyltransferase inhibitor CP-609754 (also known as LNK-754), represents a significant area of investigation in oncology. This technical guide provides an in-depth analysis of the compound's core mechanism of action and its consequential effects on cell proliferation. By inhibiting the enzyme farnesyltransferase, this compound disrupts the post-translational modification of key signaling proteins, most notably Ras, leading to the attenuation of pro-proliferative signaling cascades. This document collates available preclinical and clinical data, details relevant experimental methodologies, and visualizes the critical signaling pathways and workflows to offer a comprehensive resource for professionals in drug development and cancer research.

Introduction

The Ras family of small GTPases are pivotal regulators of cellular growth, differentiation, and survival. Their activity is contingent on proper localization to the inner leaflet of the plasma membrane, a process facilitated by post-translational modifications, including farnesylation. The enzyme farnesyltransferase (FTase) catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of Ras and other proteins.[1] In a significant portion of human cancers, activating mutations in Ras genes lead to constitutive signaling and uncontrolled cell proliferation.[2] Consequently, the inhibition of FTase has emerged as a compelling therapeutic strategy to counteract the oncogenic effects of aberrant Ras signaling.

This compound is a quinolinone derivative that acts as a reversible inhibitor of farnesyltransferase.[2] This guide will explore the quantitative effects of this compound on cell proliferation, the underlying molecular mechanisms, and the experimental protocols used to elucidate these properties.

Mechanism of Action: Inhibition of Farnesyltransferase

The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase. By preventing the farnesylation of Ras, the protein is unable to anchor to the plasma membrane, thereby blocking its interaction with downstream effectors and inhibiting the activation of critical signaling pathways, such as the MAPK/ERK cascade, which is a central driver of cell proliferation.[3]

Quantitative Data on the Effects of this compound on Cell Proliferation

Preclinical data for this compound has primarily focused on its ability to inhibit the farnesylation of H-Ras and its in vivo efficacy in tumors driven by H-Ras mutations. Comprehensive data on its anti-proliferative effects across a wide range of cancer cell lines is not extensively available in the public domain. The following tables summarize the key quantitative findings from available studies.

Table 1: In Vitro Inhibition of H-Ras Farnesylation by CP-609,754

| Cell Line | Target | Assay Method | IC50 (ng/mL) | Reference |

| 3T3 H-ras (61L)-transfected | Mutant H-Ras Farnesylation | SDS-PAGE of [³⁵S]methionine-labeled proteins | 1.72 | [2] |

Table 2: In Vivo Anti-Tumor Activity of CP-609,754

| Tumor Model | Dosing Regimen | Efficacy Metric | Value | Reference |

| 3T3 H-ras (61L) tumors | 100 mg/kg, twice daily oral dosing | Tumor Regression | Achieved | |

| 3T3 H-ras (61L) tumors | Continuous i.p. infusion | ED₅₀ for Tumor Growth Inhibition | 28 mg/kg | |

| 3T3 H-ras (61L) tumors | Continuous i.p. infusion | Tumor Growth Inhibition at plasma concentration > 118 ng/mL | >50% |

Signaling Pathway and Experimental Workflows

Ras Signaling Pathway and the Impact of Farnesyltransferase Inhibition

The following diagram illustrates the canonical Ras/MAPK signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound.

Experimental Workflow for Determining Anti-Proliferative Activity

The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as the MTT assay.

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against farnesyltransferase.

Materials:

-

Recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Streptavidin-coated plates

-

Europium-labeled anti-His6 antibody (if using His-tagged Ras)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

DELFIA enhancement solution

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction tube, combine the recombinant farnesyltransferase, biotinylated Ras peptide, and the test compound at various concentrations.

-

Initiate the reaction by adding farnesyl pyrophosphate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate with wash buffer to remove unbound components.

-

Add the Europium-labeled antibody and incubate to allow binding to the farnesylated, tagged Ras peptide.

-

Wash the plate again to remove unbound antibody.

-

Add DELFIA enhancement solution and measure time-resolved fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of farnesyltransferase that demonstrates clear anti-tumor activity, particularly in H-Ras driven cancers. Its mechanism of action, centered on the disruption of Ras signaling, underscores the therapeutic potential of targeting post-translational modifications in oncology. While the available public data on its broad anti-proliferative activity across diverse cancer cell lines is limited, the foundational evidence of its target engagement and in vivo efficacy provides a strong rationale for its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the therapeutic applications of this compound and other farnesyltransferase inhibitors. Further preclinical studies are warranted to fully characterize its anti-proliferative profile and to identify patient populations that would most benefit from this therapeutic approach.

References

Methodological & Application

(Rac)-CP-609754: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-609754 is a potent and reversible inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in signal transduction, most notably the Ras superfamily of small GTPases.[1][2] Inhibition of farnesylation prevents the localization of these proteins to the cell membrane, thereby disrupting their signaling functions. This document provides detailed protocols for in vitro enzymatic and cell-based assays to evaluate the activity of this compound and similar farnesyltransferase inhibitors (FTIs).

Introduction

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase. The Ras proteins, key regulators of cell growth, differentiation, and survival, are prominent substrates for farnesylation.[3] In many cancers, mutated Ras proteins are constitutively active, leading to uncontrolled cell proliferation. By inhibiting farnesyltransferase, FTIs like this compound represent a therapeutic strategy to counteract the effects of oncogenic Ras.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the protein substrate (e.g., H-Ras) and non-competitive with respect to the farnesyl pyrophosphate.[4] It binds to the farnesyltransferase-farnesyl pyrophosphate complex, preventing the binding and subsequent farnesylation of the Ras protein. This inhibition disrupts the Ras signaling cascade, which is a central pathway in cellular proliferation and survival.

Quantitative Data Summary

The inhibitory activity of CP-609754 has been quantified in various assays, demonstrating its potency against farnesyltransferase.

| Assay Type | Target | Cell Line/System | IC50 |

| Enzymatic Assay | Recombinant Human H-Ras | N/A | 0.57 ng/mL |

| Enzymatic Assay | Recombinant K-Ras | N/A | 46 ng/mL |

| Cell-Based Assay | Mutant H-Ras Farnesylation | 3T3 H-ras (61L) | 1.72 ng/mL |

Data sourced from Moulder, S. L., et al. (2004). A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors. Clinical Cancer Research, 10(21), 7127-35.[1]

Pharmacodynamic studies in a phase I clinical trial revealed that a 400 mg twice-daily dose of CP-609,754 resulted in a 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells.

Signaling Pathway

The Ras signaling pathway is a critical downstream effector of growth factor signaling. Farnesylation is a key step in the activation of Ras, allowing it to localize to the plasma membrane and interact with its downstream effectors.

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Fluorometric Farnesyltransferase Activity Assay

This assay measures the activity of farnesyltransferase by detecting the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant Farnesyltransferase

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (λex = 340 nm, λem = 550 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a reaction mixture containing the assay buffer, recombinant farnesyltransferase, and the Dansyl-labeled peptide substrate.

-

Initiate the reaction by adding FPP to the reaction mixture and immediately dispensing 90 µL into each well of the 96-well plate.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro fluorometric farnesyltransferase assay.

Cell-Based H-Ras Farnesylation Assay

This assay assesses the ability of this compound to inhibit the farnesylation of H-Ras in a cellular context, which results in a detectable shift in the protein's electrophoretic mobility.

Materials:

-

3T3 cell line transfected with mutant H-ras (e.g., 61L)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Anti-H-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed the 3T3 H-ras (61L) cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE. The un-farnesylated H-Ras will migrate slower than the farnesylated form.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against H-Ras.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band shift to determine the extent of farnesylation inhibition.

Caption: Workflow for the cell-based H-Ras farnesylation assay.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro activity of this compound and other farnesyltransferase inhibitors. The enzymatic assay allows for direct measurement of enzyme inhibition and determination of IC50 values, while the cell-based assay confirms the compound's activity in a more physiologically relevant context. These assays are essential tools for the preclinical evaluation and development of farnesyltransferase inhibitors as potential therapeutics.

References

Application Notes and Protocols for (Rac)-CP-609754 in Cell-Based Farnesylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754 is a racemic mixture containing the potent and reversible farnesyltransferase (FTase) inhibitor, CP-609754.[1][2] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various cellular proteins.[3][4][5] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effect on protein farnesylation. The described methods are fundamental for characterizing the cellular potency and mechanism of action of this and other farnesyltransferase inhibitors.

Data Presentation

The inhibitory activity of CP-609754, a component of the racemic mixture this compound, has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Substrate | Reference |

| IC₅₀ | 1.72 ng/mL | Cell-Based (3T3 cells) | Mutant H-Ras |

Note: The provided IC₅₀ value is for the active enantiomer, CP-609754. It is a strong indicator of the potency of the racemic mixture.

Signaling Pathway

Farnesylation is a critical step in the activation of the Ras signaling cascade. The diagram below illustrates the role of farnesyltransferase in this pathway and the point of inhibition by this compound.

Caption: Ras Farnesylation and Signaling Pathway Inhibition.

Experimental Protocols

Two primary methods for assessing the inhibition of protein farnesylation in a cellular context are detailed below: the Electrophoretic Mobility Shift Assay and the Metabolic Labeling Assay.

Electrophoretic Mobility Shift Assay (EMSA) by Western Blot

This protocol relies on the principle that farnesylated proteins migrate faster on SDS-PAGE gels than their non-farnesylated counterparts. Inhibition of farnesyltransferase leads to an accumulation of the slower-migrating, unprocessed form of the target protein (e.g., H-Ras).

Experimental Workflow:

Caption: Workflow for the Electrophoretic Mobility Shift Assay.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., NIH-3T3 or a cell line overexpressing a farnesylated protein like H-Ras) in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 ng/mL to 100 ng/mL) and a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the farnesylated protein of interest (e.g., anti-H-Ras) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Compare the bands in the treated lanes to the control lane. Inhibition of farnesylation will be indicated by the appearance of a higher molecular weight band (unprocessed protein) and a decrease in the lower molecular weight band (processed, farnesylated protein).

-

The IC₅₀ can be determined by quantifying the band intensities and plotting the percentage of the unprocessed form against the log of the inhibitor concentration.

-

Metabolic Labeling with [³H]-Mevalonic Acid

This method provides a more direct measure of farnesylation by tracking the incorporation of a radiolabeled precursor of farnesyl pyrophosphate into the target protein.

Experimental Workflow:

Caption: Workflow for the Metabolic Labeling Assay.

Detailed Methodology:

-

Cell Culture and Pre-treatment:

-

Culture cells as described in the EMSA protocol.

-

To enhance the incorporation of the radiolabel, pre-treat the cells with an HMG-CoA reductase inhibitor like lovastatin to deplete the endogenous pool of mevalonic acid.

-

-

Inhibitor Treatment and Metabolic Labeling:

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Add [³H]-mevalonic acid to the culture medium and incubate for a defined period (e.g., 4-24 hours) to allow for its conversion to [³H]-farnesyl pyrophosphate and incorporation into proteins.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells as described previously.

-

Add a specific antibody against the target protein (e.g., anti-H-Ras) to the cell lysate and incubate to form immune complexes.

-

Add protein A/G-agarose beads to precipitate the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

SDS-PAGE and Detection:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

For analysis, the gel can be dried and exposed to X-ray film (autoradiography) or the protein bands can be excised and the radioactivity quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The intensity of the radiolabeled band on the autoradiogram or the counts per minute from scintillation counting will be proportional to the extent of farnesylation.

-

A decrease in the radioactive signal with increasing concentrations of this compound indicates inhibition of farnesylation.

-

The IC₅₀ can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for evaluating the cell-based activity of this compound as a farnesyltransferase inhibitor. The choice of assay will depend on the specific research question and available resources. The electrophoretic mobility shift assay is a widely used, non-radioactive method suitable for determining relative changes in farnesylation. The metabolic labeling assay offers a more direct and quantitative measurement of farnesyl group incorporation. Both assays are essential tools for the preclinical characterization of farnesyltransferase inhibitors in the context of drug discovery and development.

References

Application Notes and Protocols for (Rac)-CP-609754 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

(Rac)-CP-609754 , the racemic form of the farnesyltransferase inhibitor CP-609754 (also known as LNK-754), has been investigated in preclinical mouse models for its potential therapeutic effects in oncology and neurodegenerative diseases.[1][2] As an inhibitor of farnesyltransferase, it targets a key enzyme involved in the post-translational modification of proteins, including the Ras superfamily, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival.[3][4][5] This document provides a detailed overview of its application in mouse models, including experimental protocols and quantitative data, to guide researchers in designing and executing relevant studies.

Data Presentation

Table 1: this compound Administration in a Cancer Mouse Model

| Parameter | Details | Reference |

| Mouse Model | 3T3 H-ras (61L) tumor xenograft | |

| Administration Route | Oral (gavage) | |

| Dosage for Tumor Regression | 100 mg/kg, twice daily | |

| ED₅₀ for Tumor Growth Inhibition | 28 mg/kg | |

| Administration Route | Continuous Intraperitoneal (i.p.) Infusion | |

| Target Plasma Concentration | >118 ng/mL | |

| Observed Effect at Target Concentration | >50% inhibition of tumor growth and >30% inhibition of tumor farnesyltransferase activity |

Table 2: this compound (LNK-754) Administration in Alzheimer's Disease Mouse Models

| Parameter | Details | Reference |

| Mouse Models | 5XFAD and hAPP/PS1 | |

| Administration Route | Oral gavage | |

| Dosage | 0.9 mg/kg/day, once daily | |

| Treatment Durations | Acute: 12 days or 3 weeks; Chronic: 3 months | |

| Vehicle | Not specified | |

| Endpoints Measured | Amyloid plaque burden, tau hyperphosphorylation, dystrophic neurites, BACE1 and LAMP1 accumulation, memory and learning deficits. | |

| Key Findings | Chronic treatment in 2-month-old 5XFAD mice reduced amyloid plaque burden and tau hyperphosphorylation. Acute treatment in 5-month-old 5XFAD mice reduced dystrophic neurite size. Acute treatment in hAPP/PS1 mice improved memory and learning deficits. |

Signaling Pathway

This compound acts as a farnesyltransferase inhibitor. This enzyme is crucial for the farnesylation of Ras proteins, a post-translational modification necessary for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation and survival. By inhibiting farnesyltransferase, this compound prevents Ras activation and can thereby arrest tumor growth.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

3T3 H-ras (61L)-transfected cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Calipers for tumor measurement

-

Syringes and gavage needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of 3T3 H-ras (61L) cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Animal Grouping: Randomize mice into treatment and control groups.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Oral Administration: Administer this compound or vehicle orally to the respective groups. Based on published data, a dose of 100 mg/kg twice daily can be used to aim for tumor regression.

-

Treatment Duration: Continue treatment for a predefined period (e.g., 14-21 days), monitoring for signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Assessment of this compound in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of this compound (LNK-754) on the pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound (LNK-754)

-

Vehicle for oral administration

-

5XFAD or hAPP/PS1 transgenic mice

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Reagents for immunohistochemistry and biochemical analyses

Procedure:

-

Animal Selection and Grouping: Use age-matched transgenic mice and wild-type littermates. A study initiated treatment in 2-month-old 5XFAD mice for chronic studies and 5-month-old 5XFAD mice for acute studies.

-

Drug Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle. A dose of 0.9 mg/kg/day administered via oral gavage has been reported.

-

Drug Administration: Administer the drug or vehicle to the respective groups daily for the specified duration (e.g., 3 weeks for acute studies or 3 months for chronic studies).

-

Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess learning and memory.

-

Tissue Collection and Analysis: Following the final dose and behavioral testing, euthanize the mice and collect brain tissue.

-

Pathological and Biochemical Analysis: Process the brain tissue for immunohistochemical analysis of amyloid plaques and hyperphosphorylated tau, and for biochemical quantification of Aβ levels and other relevant markers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

- 5. CP-609754(OSI754)|CAS 1190094-64-4|DC Chemicals [dcchemicals.com]

Application Notes and Protocols for (Rac)-CP-609754 in Farnesylation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (Rac)-CP-609754, a potent farnesyltransferase inhibitor, to study protein farnesylation. The primary method described is the Western blot mobility shift assay, an indirect but effective technique to assess the inhibition of farnesylation.

Introduction to Protein Farnesylation

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a critical step for the function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3] Dysregulation of farnesylation is implicated in various diseases, including cancer, making FTase a significant target for therapeutic intervention.[3]